

developing analytical standards for 6,8-Difluoro-2-methylquinolin-4-ol.

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Compound of Interest

Compound Name: 6-Fluoro-2-methylquinolin-4-ol

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An In-Depth Guide to the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol

Abstract

This comprehensive application note provides a detailed framework for the development and validation of analytical standards for 6,8-Difluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery.^{[1][2]} The establishment of robust analytical methods is paramount for ensuring the identity, purity, and quality of this compound, forming the bedrock of reliable scientific research and regulatory compliance. This guide presents a multi-faceted analytical approach, integrating High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each protocol is designed as a self-validating system, grounded in the scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).^{[3][4]}

Introduction: The Imperative for Rigorous Analytical Standards

6,8-Difluoro-2-methylquinolin-4-ol is a member of the quinoline family, a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities.^[2] The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability and biological potency.^[2] As this compound progresses from a synthetic target to a potential drug candidate, the need for well-characterized analytical standards becomes critical.

The quality of a chemical entity is not an assumption but a conclusion drawn from empirical data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the ICH mandate rigorous analytical characterization to ensure the safety and efficacy of pharmaceutical products.^{[5][6][7]} This guide provides the foundational methodologies to build a comprehensive analytical portfolio for 6,8-Difluoro-2-methylquinolin-4-ol, ensuring data integrity from the bench to potential clinical applications.

Physicochemical Properties of 6,8-Difluoro-2-methylquinolin-4-ol

A foundational understanding of the molecule's properties informs the selection and optimization of analytical techniques.

Property	Value	Rationale / Comment
Chemical Formula	<chem>C10H7F2NO</chem>	Derived from the chemical structure.
Molecular Weight	195.17 g/mol	Calculated based on the chemical formula.
Appearance	Expected to be an off-white to pale yellow solid.	Based on typical quinolinol derivatives. [8]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.[9]	The hydroxyl group allows for hydrogen bonding, while the fluorinated aromatic core increases lipophilicity.[9]

Part I: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and quantifying their concentration. Its resolving power allows for the separation of the main compound from process-related impurities and potential degradants.

HPLC-UV Method for Purity and Assay Determination

Causality of Method Design: A reverse-phase C18 column is selected due to the moderately polar nature of the quinolinol, providing excellent retention and separation capabilities. The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure sharp peak shapes and efficient elution of both the main analyte and potential impurities with varying polarities. Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. UV detection at 293 nm is selected based on the chromophore of the quinoline ring system, which typically exhibits strong absorbance in this region, ensuring high sensitivity.[10]

Protocol 1: HPLC-UV Analysis

1. Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid.
- Reference Standard: Well-characterized 6,8-Difluoro-2-methylquinolin-4-ol (>99.5% purity).

2. Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 15 min; hold at 90% B for 5 min; return to 10% B over 1 min; hold for 4 min.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	293 nm
Run Time	25 minutes

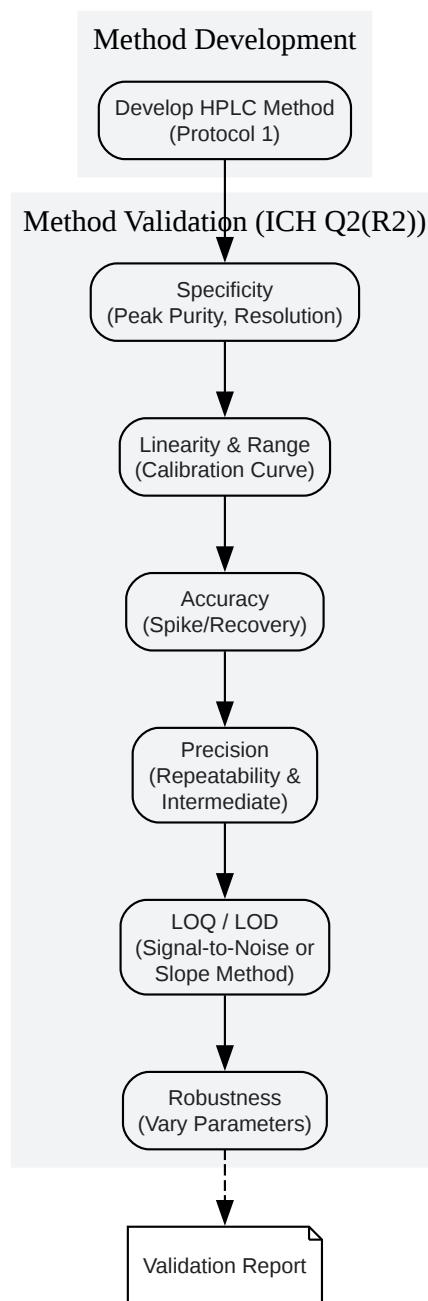
3. Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
- Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

Method Validation: Establishing Trustworthiness

An analytical method is only as reliable as its validation. The following protocols are based on the ICH Q2(R2) guideline to demonstrate that the HPLC method is fit for its intended purpose.[\[3\]](#)[\[11\]](#)

Workflow for HPLC Method Validation



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Caption: Workflow for HPLC Method Development and Validation.

Protocol 2: HPLC Method Validation Steps

- Specificity:
 - Rationale: To ensure the method can exclusively measure the analyte without interference from impurities, degradants, or excipients.[12]

- Execution: Analyze the diluent (blank), a placebo (if applicable), the reference standard, and a sample solution. Subject a sample to forced degradation (e.g., acid, base, peroxide, heat, light) and analyze the resulting solution. The analyte peak should be free from co-eluting peaks, which can be confirmed using peak purity analysis with a photodiode array (PDA) detector.
- Linearity and Range:
 - Rationale: To demonstrate a direct, proportional relationship between analyte concentration and the detector's response over a specified range.[\[11\]](#)
 - Execution: Prepare a series of at least five concentrations from the standard stock solution, typically spanning 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.
 - Acceptance Criteria: Correlation coefficient (r^2) ≥ 0.999 .
- Accuracy:
 - Rationale: To determine the closeness of the measured value to the true value.
 - Execution: Perform a recovery study by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
 - Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
- Precision:
 - Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
 - Execution:
 - Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
 - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
 - Acceptance Criteria: Relative Standard Deviation (RSD) should be $\leq 2.0\%$.
- Limit of Quantitation (LOQ) and Limit of Detection (LOD):
 - Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected.
 - Execution: These can be estimated based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$, where σ = standard deviation of the y-intercepts of regression lines and S = slope of the calibration curve).

- Robustness:

- Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
- Execution: Introduce small changes to parameters like flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$ organic). Assess the impact on the results (e.g., retention time, peak area).
- Acceptance Criteria: System suitability parameters should remain within limits, and results should not significantly deviate from the nominal conditions.

Table of Validation Acceptance Criteria Summary

Validation Parameter	Acceptance Criterion
Specificity	No interference at the analyte's retention time. Peak purity index > 0.99 .
Linearity (r^2)	≥ 0.999
Range	Typically 80-120% of test concentration.
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Robustness	System suitability passes under all varied conditions.

Part II: Structural Characterization and Identification

While HPLC provides quantitative data, it does not offer definitive structural proof. For this, spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Method Design: LC-MS is the gold standard for confirming molecular identity in complex mixtures.

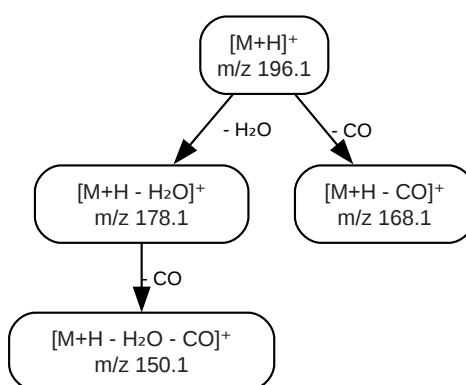
Electrospray Ionization (ESI) in positive mode is chosen as the quinoline nitrogen is readily protonated. Tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent ion, offering a molecular fingerprint that confirms the structure.[13][14]

Protocol 3: LC-MS Analysis

- Instrumentation: LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
- LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
- MS Conditions (Positive ESI Mode):
 - Scan Range: m/z 50-500

- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
- Expected Results:
 - Full Scan: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 196.1.
 - MS/MS Fragmentation: Collision-induced dissociation of the m/z 196.1 precursor ion is expected to yield characteristic product ions. The primary fragmentation pathways for quinolinols often involve the loss of stable neutral molecules like water (H_2O) and carbon monoxide (CO).[\[13\]](#)[\[15\]](#)

Expected Fragmentation Pathway of 6,8-Difluoro-2-methylquinolin-4-ol



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Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Design: NMR is the most powerful tool for unambiguous structural elucidation. 1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR reveals the carbon framework of the molecule.[\[16\]](#) Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its non-interference in the aromatic region of the spectrum. The hydroxyl proton should be observable in this solvent.

Protocol 4: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a clean NMR tube.
[\[17\]](#)
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard 1H , ^{13}C , and optionally 2D spectra like COSY (1H - 1H correlation).

- Expected Spectral Features: The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the heterocyclic nitrogen atom.[16][18]

Table of Predicted ^1H and ^{13}C NMR Chemical Shifts

^1H NMR	Predicted Shift (δ , ppm)	Multiplicity	Assignment
^1H	~11.5 - 12.5	br s	OH
^1H	~7.5 - 7.8	m	H-5
^1H	~7.2 - 7.4	m	H-7
^1H	~6.1 - 6.3	s	H-3
^1H	~2.4 - 2.6	s	CH_3
^{13}C NMR	Predicted Shift (δ , ppm)		Assignment
^{13}C	~175-178		C-4
^{13}C	~158-162 (d, JCF)		C-6 or C-8
^{13}C	~155-159 (d, JCF)		C-8 or C-6
^{13}C	~152-155		C-2
^{13}C	~140-143		C-8a
^{13}C	~120-123		C-4a
^{13}C	~115-118 (dd)		C-5
^{13}C	~105-108 (dd)		C-7
^{13}C	~103-106		C-3
^{13}C	~18-20		CH_3

Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, m = multiplet. Shifts are estimates relative to TMS and will require experimental confirmation.

Conclusion: A Triad of Analytical Trust

The development of a robust analytical standard for 6,8-Difluoro-2-methylquinolin-4-ol relies on the synergistic integration of orthogonal analytical techniques. This guide outlines a comprehensive strategy where HPLC provides validated quantitative data on purity and concentration, LC-MS confirms the molecular weight and key structural motifs, and NMR spectroscopy delivers unambiguous proof of structure. By following these detailed protocols, researchers, scientists, and drug development professionals can establish a well-characterized, reliable reference standard, ensuring the integrity and reproducibility of their scientific endeavors.

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